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Pro-Pro-Pro

Cat. No.: B177531
M. Wt: 309.36 g/mol
InChI Key: SBVPYBFMIGDIDX-SRVKXCTJSA-N
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Description

Definition and Structural Context of the L-Prolyl-L-Prolyl-L-Proline Tripeptide

L-Prolyl-L-Prolyl-L-Proline, also known as Pro-Pro-Pro, is a tripeptide, which is a short chain composed of three amino acid units linked by peptide bonds. nih.govontosight.ai Specifically, it consists of three consecutive L-proline residues. Proline is unique among the 20 common proteinogenic amino acids because its side chain is cyclic, forming a pyrrolidine (B122466) ring that incorporates the backbone amide nitrogen. ontosight.aibyjus.com This distinct structure imposes significant conformational restrictions on the polypeptide chain. sigmaaldrich.comnih.gov

The formation of L-Prolyl-L-Prolyl-L-Proline involves the creation of two peptide bonds. The carboxyl group of the first proline molecule links to the amino group of the second, and the carboxyl group of the second proline links to the amino group of the third. Due to proline's structure, the amide group within the peptide chain is a tertiary amide, meaning it lacks a hydrogen atom and cannot act as a hydrogen bond donor. sigmaaldrich.com This property is crucial in determining the types of secondary structures that oligoproline sequences can form.

Below is a table detailing the chemical identifiers for L-Prolyl-L-Prolyl-L-Proline.

IdentifierValue
IUPAC Name (2S)-1-[(2S)-1-[(2S)-pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carboxylic acid nih.gov
Molecular Formula C₁₅H₂₃N₃O₄ nih.gov
Molecular Weight 309.36 g/mol nih.gov
Synonyms This compound, L-Pro-L-Pro-L-Pro, PPP nih.gov

This data is sourced from PubChem CID 439587. nih.gov

Significance of Oligoproline Sequences in Protein Structure and Function

Sequences of repeating proline residues, known as oligoprolines, adopt a specific and predictable secondary structure called a polyproline II (PPII) helix. nih.govwikipedia.org The PPII helix is a left-handed, extended helix with approximately three residues per turn. wikipedia.org Unlike the more common alpha-helix and beta-sheet structures, the PPII helix is not stabilized by internal hydrogen bonds, a consequence of proline's inability to act as a hydrogen bond donor. sigmaaldrich.comwikipedia.org The stability of the PPII helix arises from the sterically favorable arrangement of the bulky, conformationally restricted proline rings.

The PPII helical conformation is significant in several biological contexts:

Protein-Protein Interactions : Proline-rich regions that form PPII helices often serve as recognition sites for other proteins. nih.govcapes.gov.br A well-known example is the binding of SH3 (Src Homology 3) domains to proline-rich motifs, a crucial interaction in many signal transduction pathways. wikipedia.org

Structural Roles : The relative rigidity of the PPII helix allows it to function as a "molecular ruler" or a structural linker between different protein domains. wikipedia.orgbiorxiv.org This structure is found in both folded and natively unfolded proteins. nih.govcapes.gov.br

Modulation of Protein Aggregation : Oligoproline sequences can influence the conformational behavior of adjacent polypeptide segments. For instance, a proline-rich region following a polyglutamine tract, as seen in the huntingtin protein associated with Huntington's disease, can decrease the rate of amyloid-like aggregate formation by stabilizing an aggregation-incompetent monomer conformation. researchgate.net

Role as a Repeating Motif in Biologically Relevant Polypeptides

The this compound sequence is a specific example of an oligoproline repeat, and such motifs are integral to the structure of various proteins. The most prominent example is collagen, the most abundant protein in animals. nih.gov

The structure of collagen is characterized by a unique triple helix, where three parallel polypeptide chains coil around each other. nih.govfiberlab.de Each of these individual chains adopts a left-handed, polyproline II-type (PPII) helical conformation. nih.govprinceton.edu The primary sequence of collagen is dominated by a repeating Gly-Xaa-Yaa triplet. The Xaa and Yaa positions are frequently occupied by proline and hydroxyproline (B1673980) (a post-translationally modified form of proline), respectively. nih.govprinceton.edu Therefore, the Gly-Pro-Pro sequence is a fundamental repeating unit that drives the formation of the PPII helix in individual collagen chains, which is a prerequisite for their assembly into the final triple helix. ontosight.aitriplehelical.com The presence of a small glycine (B1666218) residue at every third position is essential, as it allows the three helical chains to pack tightly together in the core of the super-helix. nih.govnih.gov

Beyond collagen, proline-rich sequences and oligoproline motifs are found in a diverse range of proteins where they perform critical functions. These motifs are involved in actin-based motility by interacting with proteins like VASP and zyxin, and they play roles in transcription and self-assembly processes. nih.govnih.gov Their high degree of conservation across many functionally important proteins, including cytokines and growth factor receptors, underscores their critical role in maintaining specific structures required for biological activity. nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H23N3O4 B177531 Pro-Pro-Pro

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-1-[(2S)-1-[(2S)-pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23N3O4/c19-13(10-4-1-7-16-10)17-8-2-5-11(17)14(20)18-9-3-6-12(18)15(21)22/h10-12,16H,1-9H2,(H,21,22)/t10-,11-,12-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBVPYBFMIGDIDX-SRVKXCTJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)C(=O)N2CCCC2C(=O)N3CCCC3C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](NC1)C(=O)N2CCC[C@H]2C(=O)N3CCC[C@H]3C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Enzymatic Systems and Metabolic Pathways Involving Proline Containing Sequences

Enzymatic Synthesis of Proline-Proline-Proline Motifs

The formation of consecutive proline residues is an enzymatically controlled process. Specific proteases, acting in reverse, can catalyze the synthesis of peptide bonds, including the challenging formation of Pro-Pro-Pro sequences.

Protease-Catalyzed Peptide Bond Synthesis (e.g., from Streptomyces limosus)

A notable example of an enzyme capable of synthesizing the this compound motif is a novel protease isolated from the bacterium Streptomyces limosus. tandfonline.comnih.govcnjournals.com This enzyme was specifically identified for its ability to catalyze the synthetic reaction forming a triproline sequence (this compound) from a diproline substrate (Pro-Pro). tandfonline.comcnjournals.com The protease was purified to a state of electrophoretic homogeneity, demonstrating a significant increase in activity—over 20,000-fold compared to the initial culture broth. tandfonline.comnih.gov The molecular mass of this enzyme was determined to be approximately 50 kDa through SDS-polyacrylamide gel electrophoresis. tandfonline.comnih.gov This protease from S. limosus is classified as an aspartic protease, based on its inhibition by specific compounds like 1,2-epoxy-3-(p-nitrophenoxy)propane (B1217041) (EPNP) and diazoacetyl-DL-norleucine methyl ester (DAN). tandfonline.comnih.gov

Substrate Specificity and Reaction Conditions for this compound Formation

The protease from Streptomyces limosus demonstrates a strong affinity for proline at the N-terminal position of peptides. tandfonline.comnih.gov Its primary function in this context is the catalysis of the condensation reaction of Pro-Pro to form this compound. tandfonline.com The optimal conditions for this synthetic reaction differ from those for its hydrolytic activity. The synthesis of this compound is most efficient in an alkaline environment, with an optimal pH range of 10 to 12. tandfonline.com In contrast, the enzyme's hydrolytic activity, which breaks down peptides to form proline, is most active at a neutral pH of 6.0. tandfonline.com

Temperature also plays a crucial role in the enzyme's activity. The optimal temperature for the formation of this compound was found to be 65°C. tandfonline.com The enzyme maintains stability at temperatures below 50°C at a pH of 7.0 for 30 minutes. tandfonline.com These specific reaction conditions highlight the specialized nature of this enzyme for synthesizing proline-rich sequences.

Enzyme PropertyFindingSource
Source Organism Streptomyces limosus tandfonline.comnih.gov
Enzyme Class Aspartic Protease tandfonline.comnih.gov
Molecular Mass ~50 kDa tandfonline.comnih.gov
Synthetic Reaction Pro-Pro → this compound tandfonline.comcnjournals.com
Optimal pH (Synthesis) 10.0 - 12.0 tandfonline.com
Optimal Temperature (Synthesis) 65°C tandfonline.com
Inhibitors EPNP, DAN tandfonline.comnih.gov

Enzymatic Cleavage and Degradation of Proline-Containing Peptides

The degradation of peptides containing proline, especially consecutive proline residues, requires specific proteases capable of recognizing and cleaving the rigid Pro-Pro bond.

Endopeptidase Specificity for Pro-Pro Sequences (e.g., Clostridium difficile Pro-Pro Endopeptidase-1)

Clostridium difficile secretes a zinc metalloprotease known as Pro-Pro endopeptidase-1 (PPEP-1), or Zmp1. ebi.ac.uknih.gov This enzyme is distinguished by its unique and specific ability to hydrolyze the peptide bond between two consecutive proline residues. ebi.ac.uknwo.nl PPEP-1 plays a role in the bacterium's motility by cleaving cell surface adhesion proteins, thereby potentially facilitating a switch from an adhesive to a motile state. ebi.ac.ukrcsb.org The consensus cleavage motif for PPEP-1 has been identified as VNP↓PVP, indicating a strong preference for proline at the P1 and P1' positions and asparagine at the P2 position. nih.gov Structural and kinetic analyses have revealed that the substrate-binding cleft of PPEP-1 is shaped to complement the substrate's conformation. nih.govrcsb.org Key residues such as Lys-101, Trp-103, and Glu-184 are critical for its proteolytic activity. rcsb.org

EnzymeSource OrganismCleavage SpecificityFunctionSource
Pro-Pro Endopeptidase-1 (PPEP-1) Clostridium difficileHydrolyzes the Pro-Pro bond within the VNP↓PVP motifModulates adhesion and motility ebi.ac.uknih.govnih.gov
Pro-Pro Endopeptidase-2 (PPEP-2) Paenibacillus alveiCleaves at the PLP↓PVP motifMay control bacterial adhesion ebi.ac.uk

Mechanisms of IgA Protease (Igase) Cleavage at Pro-Pro-Y-Pro Sites

Certain pathogenic bacteria produce IgA proteases (Igases) that target and cleave human immunoglobulin A1 (IgA1), a key component of mucosal immunity. bocascientific.comabo.com.pl These proteases are highly specific endopeptidases that recognize proline-rich hinge regions in the IgA1 molecule. bocascientific.comasm.org The cleavage site is typically a Pro-Pro-Y-Pro sequence, where Y can be threonine, serine, or alanine (B10760859). bocascientific.comsigmaaldrich.com

These enzymes, which can be serine proteases or metalloproteases, cleave either Pro-Ser or Pro-Thr peptide bonds within the IgA1 hinge region. asm.orgnih.gov For example, the IgA protease from Neisseria gonorrhoeae is a 106 kDa protein that recognizes the sequence N-X-Z-Pro-Pro-/-Y-Pro-C, where X is preferably Pro or Ser, Y is Thr, Ser, or Ala, and Z is preferably Arg or Thr. bocascientific.comabo.com.pl The high specificity of these proteases for such proline-dense sequences makes them useful tools in biotechnology for the specific cleavage of fusion proteins. bocascientific.comsigmaaldrich.com

Aminopeptidase (B13392206) Activity on N-terminal Proline-Containing Substrates

Aminopeptidases are exopeptidases that cleave amino acids from the N-terminus of peptides. researchgate.net Several aminopeptidases exhibit activity towards substrates with N-terminal proline.

Prolyl aminopeptidase (PAP) : This enzyme, belonging to the S33 family of serine peptidases, specifically removes a prolyl residue from the N-terminus of peptides. researchgate.netresearchgate.net A prolyl aminopeptidase from Streptomyces thermoluteus (PAP14270) has been studied, and a variant (scPAP14270) was engineered to synthesize proline-containing peptides, including polymers of proline and cyclo[Pro-Pro], under alkaline conditions. researchgate.netnih.gov

Aminopeptidase P (APPro) : This manganese-dependent enzyme from Escherichia coli cleaves the N-terminal amino acid from peptides where the second residue is proline (Xaa-|-Pro). nih.gov Its specificity is conferred by a hydrophobic binding pocket that accommodates the proline ring. nih.gov

Aminopeptidase YpdF : Also from E. coli, this enzyme shows a preference for cleaving N-terminal methionine, particularly when the adjacent residue is proline, followed by alanine or serine. uniprot.org

Leucine Aminopeptidase 2 (LAP2) : Found in Arabidopsis thaliana, this enzyme can release N-terminal amino acids, including proline. uniprot.org

Prolyl Aminopeptidase 2 (PAP2) : This mitochondrial enzyme shows a preferred activity for cleaving N-terminal proline residues. researchgate.net

EnzymeSourceSpecificitySource
Prolyl Aminopeptidase (PAP) Streptomyces thermoluteusRemoves N-terminal Proline researchgate.netnih.gov
Aminopeptidase P (APPro) Escherichia coliCleaves N-terminal residue from Xaa--Pro peptides
Aminopeptidase YpdF Escherichia coliCleaves N-terminal Met, with preference for Met-Pro uniprot.org
Leucine Aminopeptidase 2 (LAP2) Arabidopsis thalianaReleases N-terminal amino acids, including Proline uniprot.org
Prolyl Aminopeptidase 2 (PAP2) MitochondriaPreferentially cleaves N-terminal Proline researchgate.net

General Peptide Degradation Pathways Influenced by Proline Residues

The degradation of peptides is a crucial process for cellular homeostasis, and the presence of proline residues can significantly influence these pathways. The unique cyclic structure of proline imposes conformational constraints on the peptide backbone, making peptide bonds involving proline resistant to cleavage by many common proteases. nih.gov This resistance stems from the imido acid nature of proline, which differs from the amino acid structure of other proteinogenic amino acids.

General proteases, which are typically involved in the maturation of regulatory peptides, often cannot cleave peptide bonds linked to proline. nih.gov This property can lead to the accumulation of proline-containing peptide fragments. The degradation of such resistant peptides often requires specialized enzymes. For instance, prolyl oligopeptidases are a class of endoproteases that specifically cleave peptides at the carboxyl side of proline residues. google.com However, these enzymes are typically limited to hydrolyzing smaller peptides, generally up to around 30 amino acid residues in length. google.com

The degradation of proline-rich peptides is a notable challenge in various biological contexts. For example, in ruminants, proline-rich proteins from dietary sources like casein and gluten are known to resist degradation by the diverse microbial populations in the rumen. asm.org This leads to an accumulation of proline-containing peptides. Synthetic dipeptides containing proline have also been shown to be hydrolyzed at a much slower rate compared to dipeptides with other amino acid compositions. asm.org

Furthermore, the position of proline within a peptide can influence its degradation. N-terminal X-Pro sequences are common in mature peptides because the proteases involved in their maturation often fail to cleave the X-Pro bond. nih.gov The degradation of such peptides may then rely on dipeptidyl aminopeptidases, such as dipeptidyl peptidase IV, which can cleave dipeptides from the N-terminus of peptides, particularly when proline is the penultimate residue. nih.gov

The chemical stability of peptides can also be influenced by proline. Diketopiperazine (DKP) formation is a spontaneous intramolecular reaction that can lead to peptide cleavage. indiana.edu This process is influenced by the amino acid preceding proline. Peptides with a charged or polar amino acid at the N-terminus (Xaa) in the sequence Xaa-Pro tend to degrade faster, while those with a nonpolar alkyl side chain are more stable. indiana.edu

Broader Proline Metabolism and Regulatory Contexts

Proline metabolism encompasses the synthesis (anabolism) and breakdown (catabolism) of proline, which are spatially and regulatorily distinct processes within the cell.

Proline Biosynthesis Pathways

Proline is a non-essential amino acid that can be synthesized in the body from glutamate (B1630785). numberanalytics.com The primary pathway for proline biosynthesis involves a series of enzymatic reactions. ontosight.ai In many organisms, including bacteria, plants, and animals, the synthesis of proline from glutamate occurs in three main steps. ontosight.ainih.gov

The initial step is the phosphorylation of glutamate to γ-glutamyl phosphate (B84403), a reaction catalyzed by the enzyme γ-glutamyl kinase. nih.govasm.org In the second step, γ-glutamyl phosphate is reduced to glutamate-γ-semialdehyde (GSA) by the enzyme γ-glutamyl phosphate reductase. nih.govasm.org GSA then spontaneously cyclizes to form Δ1-pyrroline-5-carboxylate (P5C). nih.govresearchgate.net In the final step, P5C is reduced to proline by the enzyme pyrroline-5-carboxylate reductase (P5CR). ontosight.ainih.govresearchgate.net In higher plants and animals, the first two enzymatic steps are often catalyzed by a single bifunctional enzyme called Δ1-pyrroline-5-carboxylate synthetase (P5CS). nih.govcore.ac.uk

An alternative pathway for proline synthesis exists, utilizing ornithine as a precursor. nih.govnih.gov Ornithine can be converted to P5C by the enzyme ornithine aminotransferase (OAT), which is then reduced to proline by P5CR. nih.gov In some organisms, ornithine can also be directly converted to proline by ornithine cyclodeaminase. nih.gov

The regulation of proline biosynthesis is complex and occurs at multiple levels, including transcriptional, post-transcriptional, and post-translational modifications, as well as feedback inhibition. numberanalytics.com For example, in Escherichia coli, the activity of γ-glutamyl kinase is allosterically inhibited by proline, providing a feedback mechanism to control its own synthesis. asm.org

EnzymeAbbreviationFunction
γ-Glutamyl KinaseGKCatalyzes the phosphorylation of glutamate. asm.org
γ-Glutamyl Phosphate ReductaseGPRCatalyzes the reduction of γ-glutamyl phosphate to glutamate-γ-semialdehyde. asm.org
Δ1-Pyrroline-5-Carboxylate SynthetaseP5CSA bifunctional enzyme in plants and animals that catalyzes the first two steps of proline biosynthesis from glutamate. nih.govcore.ac.uk
Pyrroline-5-Carboxylate ReductaseP5CRCatalyzes the final step in proline biosynthesis, the reduction of P5C to proline. ontosight.airesearchgate.net
Ornithine AminotransferaseOATConverts ornithine to P5C in an alternative biosynthesis pathway. nih.gov
Ornithine CyclodeaminaseDirectly converts ornithine to proline in some organisms. nih.gov

Proline Degradation Pathways and Associated Enzymes

The catabolism of proline is a two-step enzymatic process that occurs in the mitochondria and converts proline back to glutamate. core.ac.uknih.gov This pathway is important for cellular energy metabolism, as the resulting glutamate can be further metabolized in the citric acid cycle. nih.gov

The first and rate-limiting step in proline degradation is the oxidation of proline to P5C, catalyzed by the FAD-dependent enzyme proline dehydrogenase (PRODH), also known as proline oxidase (PO). nih.govfrontiersin.orgplos.org PRODH is located on the inner mitochondrial membrane, which allows for the transfer of electrons from the reduced FAD cofactor to the mitochondrial electron transport chain, contributing to ATP production. nih.govfrontiersin.org

The second step involves the conversion of P5C to glutamate. P5C is in a non-enzymatic equilibrium with glutamate-γ-semialdehyde (GSA). nih.gov The NAD+-dependent enzyme pyrroline-5-carboxylate dehydrogenase (P5CDH) then catalyzes the oxidation of GSA to glutamate. nih.govfrontiersin.org In some bacteria, PRODH and P5CDH are fused into a single bifunctional enzyme called proline utilization A (PutA). nih.gov

The regulation of proline degradation is often reciprocal to its synthesis. For example, under conditions of stress where proline accumulation is beneficial, the expression of PRODH is often downregulated. core.ac.uk

EnzymeAbbreviationFunction
Proline Dehydrogenase / Proline OxidasePRODH / POCatalyzes the oxidation of proline to P5C. nih.govfrontiersin.org
Pyrroline-5-Carboxylate DehydrogenaseP5CDHCatalyzes the oxidation of glutamate-γ-semialdehyde to glutamate. nih.govfrontiersin.org
Proline Utilization APutAA bifunctional enzyme in some bacteria containing both PRODH and P5CDH activity. nih.gov

Functional Roles of Pro-domains and Pro-peptides in Protein Maturation and Regulation

Many proteins, particularly enzymes and growth factors, are synthesized as inactive precursors known as pro-proteins or zymogens. nih.govwikipedia.org These precursors contain a pro-domain or pro-peptide, which is a sequence of amino acids that is cleaved off to generate the mature, active protein. wikipedia.org Pro-domains serve a variety of critical functions in protein maturation and regulation.

One of the most important roles of pro-domains is to act as intramolecular chaperones, assisting in the correct folding of the mature protein. karger.complos.org For some proteins, like the bacterial protease subtilisin, the pro-peptide is essential for the protein to attain its active conformation. karger.com Once folding is complete, the pro-peptide is often removed by autoproteolysis. karger.com

Pro-domains also play a crucial role in maintaining the latency of potentially harmful enzymes, such as proteases, until they reach the appropriate cellular compartment or physiological context. nih.gov The pro-peptide can act as an inhibitor, blocking the active site of the enzyme. plos.org The activation process then involves the proteolytic removal of this inhibitory pro-peptide. plos.org

Furthermore, pro-domains can be involved in the transport and secretion of proteins. wikipedia.org They can also influence the localization and bioactivity of growth factors and cytokines. nih.govresearchgate.net For instance, the pro-domain of transforming growth factor-beta (TGF-β) is involved in the formation of a latent complex that regulates the availability of the mature growth factor. semanticscholar.org Similarly, the pro-peptide of brain-derived neurotrophic factor (BDNF) can modulate the biological actions of the mature BDNF. jneurology.com The pro-domains of cathelicidins, a family of antimicrobial peptides, are highly conserved and play a role in their function. nih.gov

Conformational Analysis and Structural Dynamics of Prolyl Prolyl Proline and Oligoproline Helices

Polyproline Helical Conformations

Oligomeric sequences of proline residues, including Pro-Pro-Pro, have a pronounced tendency to adopt specific, well-defined helical secondary structures. The conformation of the prolyl peptide bond, which can exist in either a cis or trans state, is the primary determinant of which helical form is adopted. wikipedia.orgpnas.org

Characteristics of the Left-Handed Polyproline II (PPII) Helix in Oligomers

The Polyproline II (PPII) helix is a left-handed helix characterized by all peptide bonds residing in the trans conformation (ω ≈ 180°). pnas.orgresearchgate.net This conformation results in an extended and relatively open helical structure. wikipedia.org The backbone dihedral angles (φ, ψ) for residues in a PPII helix are approximately -75° and +150°. wikipedia.org This structure features three residues per turn, with a translation of about 3.1 Å per residue. wikipedia.org

A key feature of the PPII helix is the absence of internal hydrogen bonding, as the amide nitrogen and oxygen atoms are too distant (approximately 3.8 Å apart) and improperly oriented. wikipedia.org Furthermore, the cyclic nature of the proline side chain means there are no amide protons available to act as hydrogen bond donors. wikipedia.org The stability of the PPII helix is therefore governed by other factors, including steric effects and interactions with the solvent. biorxiv.orgacs.org In aqueous solutions, the PPII conformation is generally favored. nii.ac.jp

Features of the More Compact Right-Handed Polyproline I (PPI) Helix

In contrast to the extended PPII helix, the Polyproline I (PPI) helix is a more compact, right-handed structure. wikipedia.org Its formation is dictated by all prolyl peptide bonds adopting the cis conformation (ω ≈ 0°). pnas.org The typical backbone dihedral angles (φ, ψ) are around -75° and +160°. wikipedia.orgpnas.org The PPI helix is more tightly wound than the PPII helix, with approximately 3.3 residues per helical turn. wikipedia.org Consequently, the rise per residue is smaller, at roughly 1.9 Å. researchgate.net

The cis isomer of the peptide bond is energetically less favorable than the trans isomer, making the PPI conformation rarer than the PPII form. wikipedia.org Like the PPII helix, the PPI helix lacks internal hydrogen bonding. wikipedia.org The carbonyl groups in the PPI helix are oriented nearly parallel to the helix axis and are shielded from the solvent by the proline rings. pnas.org This contrasts with the PPII helix, where the carbonyl oxygens are more exposed to the solvent. pnas.org The PPI helix is more commonly observed in less polar, organic solvents such as n-propanol. nii.ac.jp

Interconversion Dynamics and the Role of Prolyl Isomerases

The switch between the PPII and PPI helical forms is a slow process due to the high activation energy of the cis-trans isomerization of the prolyl peptide bond, which is approximately 20 kcal/mol. wikipedia.org This interconversion is not a simple, localized event but involves the concerted isomerization of the peptide bonds along the entire oligoproline chain.

This slow interconversion can be catalyzed by a class of enzymes known as peptidyl-prolyl cis-trans isomerases (PPIases). wikipedia.orgproteopedia.org These enzymes, which include cyclophilins, FK506-binding proteins (FKBPs), and parvulins, accelerate the rate of cis-trans isomerization, thereby facilitating the conformational switching of proline-containing peptides and proteins. wikipedia.orgwikipedia.org PPIases play crucial roles in a variety of cellular processes, including protein folding and cell signaling, by modulating the conformation of prolyl bonds. wikipedia.orghepionpharma.com

Energetic and Structural Determinants Governing PPII Helix Stability

The stability of the PPII helix is influenced by a complex interplay of energetic and structural factors. While lacking the hydrogen bonds that stabilize many other secondary structures, the PPII conformation is favored in aqueous environments. nii.ac.jp Several factors contribute to its stability:

Solvation: The extended nature of the PPII helix exposes the peptide backbone carbonyls to the solvent. pnas.org Solvation of these carbonyl groups, particularly in protic solvents, is a significant stabilizing factor. acs.org

n→π Interactions:* An n→π* interaction, which is a donation of electron density from the lone pair of an amide oxygen (n) to the antibonding orbital (π*) of the subsequent carbonyl group, has been identified as a stabilizing force in the PPII helix. acs.orgresearchgate.net

Steric Effects: The inherent conformational rigidity of the proline ring restricts the available Ramachandran space, making the PPII conformation sterically favorable. pnas.org

Absence of Internal Hydrogen Bonds: The lack of internal hydrogen bonding is a defining characteristic, with stability arising from other interactions. biorxiv.org

Influence of C-Terminal Modifications on PPII Helix Stabilization

Modifications at the termini of oligoproline peptides can significantly impact the stability of the PPII helix.

Charged Termini: Experimental and theoretical studies have shown that a negatively charged C-terminus (carboxylate) destabilizes the PPII helix, favoring the PPI conformation. wikipedia.orghepionpharma.com This destabilization is attributed to repulsive electrostatic interactions between the terminal carboxylate group and the dipole of the adjacent amide bond. wikipedia.orghepionpharma.com Conversely, a C-terminal amide group tends to stabilize the PPII structure. nih.gov

C-terminal Capping: Capping the C-terminus can enhance PPII stability. For instance, creating a β-turn at the C-terminus of an oligoproline sequence has been shown to promote and stabilize the PPII helix, even in solvents that typically favor the PPI form. proteopedia.orgchemrxiv.org This stabilization is thought to arise from hydrogen bonding at the C-terminus which in turn promotes favorable interactions within the peptide chain. proteopedia.orgchemrxiv.org

Specific Conformations and Isomerism in Prolyl-Prolyl-Proline Peptides

The this compound tripeptide contains two prolyl peptide bonds, each capable of existing in a cis or trans conformation. This gives rise to four possible isomers: trans-trans, trans-cis, cis-trans, and cis-cis. NMR studies on similar X-Pro-Pro tripeptides provide insight into the likely distribution of these isomers in solution. nih.govnih.gov

For example, a study on N-acetyl-Pro-Gly-Pro-OH in aqueous solution revealed the following distribution of isomers:

trans-trans: The most dominant isomer, accounting for 41% of the population. nih.gov

trans-cis: 26% nih.gov

cis-trans: 20% nih.gov

cis-cis: The least favored isomer, at 13%. nih.gov

This suggests that for a this compound peptide, the all-trans conformation, corresponding to a nascent PPII helix, would be the most populated state in an aqueous environment. The populations of isomers with one or more cis bonds are significant, highlighting the conformational heterogeneity of even short proline oligomers. The relative stability of these isomers is influenced by factors such as the solvent and the nature of the terminal groups. nih.gov

Table 1: Conformational Isomer Distribution in an Ac-Pro-Gly-Pro-OH Tripeptide in Aqueous Solution Data serves as a model for the potential isomer distribution in this compound.

Isomer (Bond 1 - Bond 2)Population (%)
trans - trans41
trans - cis26
cis - trans20
cis - cis13

Backbone Dihedral Angles and Conformation Space

The local conformation of a polypeptide chain is defined by the backbone dihedral angles ϕ (phi), ψ (psi), and ω (omega). The imino acid proline, with its side chain cyclized and bonded to the backbone nitrogen atom, exhibits a severely restricted ϕ angle, typically constrained to approximately -65°. nih.gov This inherent rigidity significantly limits the accessible conformational space compared to other amino acids. nih.gov

A Ramachandran plot, which visualizes the sterically allowed combinations of ϕ and ψ angles, demonstrates this restriction clearly. For most amino acids, wide regions of the plot are accessible. For proline, however, the possible conformations are confined to two primary basins: one corresponding to a right-handed α-helical conformation and the other to a left-handed polyproline II (PPII) helix. nih.gov Consequently, a this compound sequence is one of the most conformationally restricted tripeptides. libretexts.org This restriction is a key factor in proline's role in forming specific structural motifs, such as turns and helices. The backbone of a protein can be visualized as a series of rigid planar peptide units, with rotation primarily occurring around the ϕ and ψ angles. libretexts.org

Dihedral Angle Description Constraint in Proline
ϕ (phi)Rotation around the N-Cα bondSeverely restricted to ~ -65° nih.gov
ψ (psi)Rotation around the Cα-C' bondLess restricted than ϕ, but influenced by the preceding residue
ω (omega)Rotation around the peptide bond (C'-N)Typically ~180° (trans), but the cis (~0°) conformation is also accessible nih.gov

Investigation of Cis-Trans Isomerism of Prolyl Peptide Bonds

A distinctive feature of the peptide bond preceding a proline residue (the X-Pro bond) is the unusually small difference in free energy between its cis and trans conformations. wikipedia.org For most other peptide bonds, the trans form is overwhelmingly favored due to steric hindrance (by a factor of about 1000:1). libretexts.org In contrast, for X-Pro bonds, the cis isomer is significantly populated under biological conditions, with the trans/cis ratio often found to be around 4:1 in proteins. libretexts.orgwikipedia.org

The activation energy for the interconversion between the cis and trans isomers is relatively high, approximately 20 kcal/mol, making the spontaneous isomerization a slow, rate-limiting step in processes like protein folding. wikipedia.orgrsc.org This slow conversion can be catalyzed by a class of enzymes known as peptidyl-prolyl isomerases (PPIases), which function as protein folding chaperones by accelerating the isomerization rate. wikipedia.orgwikipedia.orgproteopedia.org The ability of the prolyl peptide bond to act as a conformational switch between these two distinct states is a critical element in many biological functions, including cell signaling and protein folding. wikipedia.orgrsc.orghepionpharma.com

Stabilization of Pro-cisPro Conformation by Aromatic Residues via CH···π Interactions

The stability of the cis conformation of a prolyl-prolyl bond can be significantly influenced by neighboring residues. Specifically, when an aromatic residue (Xaa) follows a Pro-Pro sequence, it can stabilize the Pro-cisPro conformation through a weak, non-covalent interaction known as a CH···π interaction. acs.orgnih.gov This interaction occurs between the Cα-H of the first proline residue and the π-electron cloud of the aromatic side chain. acs.orgnih.gov

Experimental evidence from NMR spectroscopy, including ring current-induced upfield shifts of the Pro(1) Cα-H proton and observed Nuclear Overhauser Effects (NOEs), directly confirms the presence of this interaction. acs.orgnih.gov The consequence is a notable increase in the population of the Pro-cisPro conformer. acs.orgnih.gov The strength of this stabilizing interaction, and thus the degree of cis conformer stabilization, depends on the electron richness of the aromatic ring. researchgate.net

Studies on peptides with the sequence Ac-Pro-Pro-Xaa-NH₂ have quantified the free energy changes associated with the trans to cis isomerization of the Pro-Pro bond. acs.orgnih.gov

Aromatic Residue (Xaa) Free Energy (ΔG) for trans-to-cis isomerization (kcal/mol)
Tyrosine (Tyr)0.35 acs.orgnih.gov
Tryptophan (Trp)0.59 acs.orgnih.gov
Phenylalanine (Phe)0.64 acs.orgnih.gov
Histidine (His)0.82 acs.orgnih.gov
Non-aromatic residue~1.55 acs.orgnih.gov

These findings establish the Pro-Pro-Aro sequence as a motif that structurally favors the cis peptide bond, a crucial insight for understanding the conformational preferences in unfolded proteins and for peptide design. acs.orgnih.govprobiologists.com

Conformational Rigidity of Cyclic Tetraprolines as Reverse-Turn Mimetics

Reverse turns are common secondary structural motifs where the polypeptide chain reverses its direction. Constraining peptides into a specific reverse-turn conformation is a key strategy in drug design. Cyclic tetrapeptides (CTPs), particularly those incorporating proline, serve as excellent scaffolds for mimicking these turns due to their inherent rigidity. nih.govresearchgate.net

The use of heterochiral dipeptides, such as D-Pro-L-Pro, within a cyclic structure further restricts conformational freedom. nih.gov Computational and experimental studies on cyclo-(D-Pro-L-Pro-D-Pro-L-Pro) have revealed its conformational properties. In a vacuum, the all-trans amide bond conformer is the most stable. However, in aqueous solution, the cis-trans-cis-trans (ctct) conformer is favored due to its larger dipole moment. nih.gov

The rigid structure of these CTPs means that interconversion between different conformations is slow and typically requires high temperatures. nih.gov Analogs such as c[D-Pro-Pro-D-Pro-NMe-Ala] have been shown to adopt a single, highly stable all-trans conformation, making them effective reverse-turn mimetics that can overlay with a significant percentage of reverse-turns found in the Protein Data Bank (PDB) with high fidelity (RMSD of ~0.57 Å). researchgate.net The conformational diversity of these scaffolds can be expanded by incorporating proline analogs. nih.gov

Analysis of Multiple Conformational States in Different Phases

Oligoproline sequences can exist in multiple conformational states, and the equilibrium between these states is sensitive to the surrounding environment, such as the solvent polarity and the phase (solution vs. bulk). In apolar environments, oligoprolines tend to adopt a polyproline I (PPI) helix, which is a compact, right-handed helix where all peptide bonds are in the cis conformation. nih.govacs.org In aqueous or polar solvents, the favored conformation is the more extended, left-handed polyproline II (PPII) helix, which features all-trans peptide bonds. acs.org

In the solid state, neighboring oligoproline chains interact through London dispersion forces and dipole-dipole interactions. nih.govacs.org Crystal structures of oligoproline hexamers have also indicated the presence of hydrogen bonding between the C-terminal donor and a carbonyl oxygen of an adjacent chain. nih.govacs.org The interplay between these different interactions and the existence of multiple helical conformations can lead to complex assembly pathways. For instance, in certain block co-oligomers, this complexity results in the formation of organogels, where a supramolecular network is formed from a combination of different conformations and interactions. nih.govacs.org

Prolyl-Prolyl-Proline as a Structural Element in Larger Polypeptides

The structural propensities of the this compound motif are fundamental to the architecture of larger, more complex proteins, most notably collagen. The post-translational modification of proline residues within these larger structures introduces an additional layer of conformational control.

Conformational Implications of Proline Hydroxylation in Collagen-like Triple Helices

Collagen, the most abundant protein in mammals, is characterized by a repeating Gly-Xaa-Yaa amino acid sequence, where Xaa is often proline and Yaa is frequently 4-hydroxyproline (B1632879) (Hyp). This post-translational hydroxylation of proline residues, catalyzed by the enzyme prolyl hydroxylase, is critical for the stability of the collagen triple helix at physiological temperatures. portlandpress.comresearchgate.net

The stabilization arises from a stereoelectronic effect. The hydroxylation of proline at the 4R position forces the proline ring into a Cγ-exo pucker conformation. portlandpress.com In contrast, non-hydroxylated proline slightly favors the Cγ-endo pucker. researchgate.net The Cγ-exo pucker pre-organizes the backbone dihedral angles into the conformation required for the left-handed helical twist of an individual collagen chain. mdpi.com This pre-organization reduces the entropic cost associated with folding the polypeptide chains into the triple-helical structure. mdpi.com

Furthermore, the enzymatic incorporation of hydroxyproline (B1673980) not only increases the thermal stability of collagen-like polypeptides but also allows them to fold into the triple-helical conformation more rapidly than their unhydroxylated counterparts. nih.govpnas.org While unhydroxylated collagen can still assemble into fibrils, the presence of hydroxyproline is essential for providing the necessary thermal stability for the individual tropocollagen molecules. portlandpress.commdpi.com

Feature Proline (in Yaa position) 4-Hydroxyproline (in Yaa position)
Ring Pucker PreferenceCγ-endo (slight preference) researchgate.netCγ-exo (strong preference) portlandpress.commdpi.com
Effect on BackboneLess optimal for helical twistPre-organizes backbone for triple helix mdpi.com
Triple Helix StabilityLower thermal stabilityIncreased thermal stability portlandpress.comresearchgate.net
Folding KineticsSlower folding into triple helixFaster folding into triple helix nih.gov

Conformational Analysis of Periodic Polypeptides with Repeating Xaa-Pro-Pro-Pro Sequences

Periodic polypeptides characterized by repeating Xaa-Pro-Pro-Pro sequences have been the subject of detailed conformational analysis to understand their structural preferences. Research involving both experimental and theoretical methods has been conducted on synthetic polypeptides with this repeating tetrapeptide unit. nii.ac.jp These studies have revealed that such polypeptides adopt novel helical conformations that are distinctly different from well-established secondary structures like the α-helix, β-strand, and polyproline-II (PPII) helices. nii.ac.jpnii.ac.jp

For instance, one study focused on the conformational analysis of a model polypeptide with a repetitive Ala-Pro-Pro-Pro sequence. nii.ac.jp The investigation into these unique structures contributes to a broader understanding of peptide folding and the design of new biomaterials with specific secondary structures. nii.ac.jp

Table 1: Amino Acids Substituted at the Xaa Position in poly(Xaa-Pro-Pro-Pro) Conformational Studies nii.ac.jp

Amino Acid GroupSpecific Residue (Xaa)
AliphaticAlanine (B10760859) (Ala)
Leucine (Leu)
Valine (Val)
AromaticPhenylalanine (Phe)
AcidicGlutamic Acid (Glu)
Aspartic Acid (Asp)
BasicLysine (Lys)
Arginine (Arg)

Molecular Recognition and Protein Protein Interactions Mediated by Proline Rich Motifs

Proline-Rich Motif (PRM) Recognition Domains

Eukaryotic cells utilize a diverse toolkit of proline-recognition domains (PRDs) to interpret the signals encoded by PRMs. pnas.org Among the most well-characterized PRDs are the SH3 (Src Homology 3), WW, and EVH1 (Enabled/VASP Homology 1) domains. ucsf.eduresearchgate.net These domains, though structurally distinct, have convergently evolved to recognize the unique features of proline-rich sequences, playing a critical role in assembling and regulating signaling complexes. researchgate.netfu-berlin.de

Binding Mechanisms of SH3, WW, and EVH1 Domains to PRMs

The binding of SH3, WW, and EVH1 domains to their respective PRM ligands relies on the recognition of the polyproline type II (PPII) helix, a left-handed helical structure that proline-rich sequences readily adopt. researchgate.net The interaction is primarily driven by the insertion of proline side chains into hydrophobic pockets on the surface of the recognition domain, which are typically lined with conserved aromatic amino acid residues. fu-berlin.de

SH3 Domains: These domains recognize a core PxxP motif. researchgate.net Their binding surface is relatively flat and features three shallow grooves defined by conserved aromatic residues. researchgate.net A key feature of SH3 domains is their ability to bind their ligands in two opposite orientations (N-to-C or C-to-N), a property enabled by the pseudosymmetry of the PPII helix. researchgate.netgithub.io Specificity is conferred by residues flanking the PxxP core, which interact with variable loops on the SH3 domain surface. github.io

WW Domains: Named for two conserved tryptophan residues, these are small domains (around 35-45 amino acids) that recognize proline-rich sequences, often containing a PPxY or PPLP motif. ucsf.edugithub.io Like SH3 domains, they have a binding groove that recognizes an xP motif and can accommodate ligands in opposite orientations. github.io However, they typically possess only one primary xP binding groove, requiring a shorter proline core for recognition compared to SH3 domains. ucsf.edu

EVH1 Domains: These domains recognize motifs such as [D/E]FPPPPT. ucsf.edu Unlike the flat surfaces of SH3 and WW domains, the EVH1 binding surface is concave. ucsf.edu This allows the domain to engage the PPII helix differently, packing against the apex of the helix rather than its base. ucsf.edu While some EVH1 domains bind ligands in a single, specific orientation, others, like the one in WASP, can bind in the opposite direction. researchgate.net

DomainTypical Consensus MotifBinding Surface CharacteristicsLigand Orientation
SH3PxxP (Class I/II)Relatively flat surface with hydrophobic pockets for proline rings. researchgate.netCan bind in two opposite orientations. researchgate.net
WWPPxY, PPLPCompact three-stranded β-sheet with a conserved aromatic groove for an xP motif. ucsf.edugithub.ioCan bind in two opposite orientations. ucsf.edu
EVH1[D/E]FPPPPTConcave binding surface that packs against the apex of the PPII helix. ucsf.eduTypically one orientation, but exceptions exist. researchgate.net

The Molecular Basis of Proline Recognition by Specific Domains

The widespread use of proline in signaling interactions stems from its unique structural properties. quora.com Proline's side chain is cyclized back onto the backbone amide nitrogen, which has two major consequences. First, it conformationally restricts the peptide backbone, reducing the entropic cost of binding to a recognition domain. quora.compnas.org Second, it eliminates the backbone amide hydrogen, preventing it from acting as a hydrogen bond donor. quora.com

Protein interaction domains like SH3 and WW have evolved to exploit these features. nih.gov Their recognition is not based on a highly complementary, lock-and-key fit with the proline side chain itself. Instead, they recognize the broader feature of an N-substituted amide bond. nih.gov Because proline is the only naturally occurring N-substituted amino acid in proteins, this mechanism allows for specific recognition in a biological context. nih.gov This mode of recognition results in interactions that are of relatively low affinity, which is a crucial characteristic for transient signaling events that require rapid association and dissociation. nih.gov The hydrophobic nature of the interaction also provides a degree of tolerance, allowing certain residues to be mutated without completely abolishing binding. quora.com

Functional Implications in Cellular Processes

The interactions between PRMs and their recognition domains are fundamental to the organization and control of a wide range of cellular activities, from cytoskeletal rearrangement to gene transcription. ucsf.edu

Role of Proline-Rich Regions in Assembling and Regulating Intracellular Signaling Complexes

Proline-rich regions function as molecular scaffolds or "adaptors," orchestrating the assembly of multi-protein signaling complexes. ucsf.eduresearchgate.net By providing docking sites for various SH3, WW, or EVH1 domain-containing proteins, a single protein with multiple PRMs can bring together enzymes, substrates, and regulatory molecules into close proximity, thereby increasing the efficiency and specificity of a signaling pathway. ucsf.edupnas.org The dynamic nature of these interactions allows for rapid formation and dissolution of these complexes in response to cellular cues. researchgate.net These binding events can also be regulatory, for example, by relieving autoinhibitory interactions within a protein to switch on its activity. ucsf.edu

Interactions with Actin-Regulatory Proteins (e.g., Profilin Binding to Gly-Pro-Pro-Pro-Pro-Pro Sequences)

A classic example of PRM function is the regulation of the actin cytoskeleton. The protein profilin, which is essential for actin polymerization, binds to proline-rich sequences. acs.orgnih.gov Specifically, profilin interacts with the Gly-Pro-Pro-Pro-Pro-Pro (GPPPPP or GP5) repeats found in proteins of the Ena/VASP family. acs.orgeneuro.org This interaction is critical for localizing profilin-actin complexes to sites of active filament elongation, such as the leading edge of migrating cells or the surface of intracellular pathogens like Listeria monocytogenes. acs.orgnih.gov The binding affinity of profilin for these GP5 sequences is relatively low, which is consistent with the need for dynamic turnover at sites of actin assembly. nih.gov

Interacting MoleculesBinding Affinity (KD)ReferenceFunctional Context
Profilin + GP5GP5GP5 peptide84 µM acs.orgActin-based motility
Profilin + VASP poly-Pro peptide50-84 µM nih.govFilament elongation
Profilin-Actin Complex + VASP poly-Pro peptide7.5-8 µM nih.govRecruitment to growing filament ends

This targeted delivery of actin monomers by VASP-profilin interactions enhances the efficiency of actin polymerization, driving processes like cell migration and pathogen motility. acs.orgnih.gov

Involvement in Bacterial Motility and Adhesion via Specific Peptidase Substrates

Proline-rich sequences are also exploited in the bacterial world to control motility and adhesion. Some bacteria produce specialized Pro-Pro endopeptidases (PPEPs), which are zinc metalloproteases with the unusual ability to cleave the highly stable peptide bond between two consecutive proline residues. nih.govtno.nl

A key example is PPEP-1 from the human pathogen Clostridioides difficile. nih.govtno.nl This enzyme targets and cleaves proline-rich sequences within cell surface adhesion proteins. nih.gov By severing these protein anchors, the bacterium can detach from a surface, facilitating a switch from a sessile, adhesive state to a motile one. nih.govtno.nl This mechanism is a crucial part of its virulence and dissemination strategy. The active site of the peptidase is structurally adapted to recognize the unique double-kinked conformation of its proline-rich substrate. nih.gov In other bacteria, such as Myxococcus xanthus, proline-rich motifs are involved in gliding motility through non-proteolytic mechanisms, where a PRM on the protein AglZ interacts with a GYF recognition domain to assemble the motility machinery. researchgate.net

BacteriumProtein/EnzymeMechanismFunction
Clostridioides difficilePPEP-1 (Pro-Pro Endopeptidase)Cleavage of Pro-Pro bonds in surface anchor proteins. nih.govtno.nlSwitch from adhesive to motile phenotype. nih.gov
Myxococcus xanthusAglZ (contains PRM) / GltJ (contains GYF domain)PRM-GYF domain interaction. researchgate.netAssembly of the gliding motility complex. researchgate.net

Regulation of Protein Degradation Pathways (e.g., Pro/N-degron Pathway)

Proline-rich sequences play a direct role in signaling for protein degradation through specific proteolytic systems like the Pro/N-degron pathway. This pathway targets proteins for destruction based on the identity of their N-terminal (Nt) amino acid residue. korea.ac.krpnas.org The GID4 protein, a subunit of the GID ubiquitin ligase complex, is the primary recognition component (N-recognin) of this pathway, specifically targeting proteins that bear an N-terminal proline. researchgate.netpnas.orgnih.gov

The degradation signal can be an Nt-Pro at the first position or a proline at the second position of a protein. pnas.org In some cases, proteins become substrates for this pathway after processing by other enzymes. Research has identified specific aminopeptidases that function as integral components of the Pro/N-degron pathway by exposing the critical proline residue. For instance, the aminopeptidase (B13392206) Fra1 has been shown to trim proteins with an N-terminal Ala-Pro-Pro-Pro sequence. korea.ac.kr Fra1 removes the N-terminal alanine (B10760859), stopping immediately before the final proline, which exposes an internal proline residue and marks the protein for degradation by the GID complex. korea.ac.kr This highlights a specific instance where a Pro-Pro-Pro containing sequence is directly involved in the regulation of a protein's lifespan.

Similarly, other degron motifs rich in proline, such as the PGXPP motif, are recognized by E3 ligases like KLHL12, leading to the ubiquitination and subsequent degradation of the target protein. royalsocietypublishing.org WW domains, which are protein modules that recognize proline-rich peptide motifs, are also key players in ubiquitin-mediated protein degradation. researchgate.neteu.org

Molecular Recognition in Biosynthetic Machinery

The fidelity of protein synthesis relies on the precise recognition of amino acids and their corresponding transfer RNAs (tRNAs) by aminoacyl-tRNA synthetases (aaRSs). The unique structure of proline presents a specific challenge and opportunity for recognition within the biosynthetic machinery.

Specificity of tRNA^Pro Recognition by Prolyl-tRNA Synthetase

Prolyl-tRNA synthetase (ProRS) is the enzyme responsible for attaching proline to its cognate tRNA, tRNA^Pro, a critical step in ensuring the correct incorporation of proline into a growing polypeptide chain. oup.com This recognition process is highly specific and relies on key identity elements within the tRNA^Pro molecule. ProRS enzymes are categorized into two main types: the prokaryote-like type (P-type) and the eukaryote/archaeon-like type (E-type). oup.comnih.gov

A primary and conserved recognition site across all domains of life is the anticodon of tRNA^Pro, particularly the bases G35 and G36. aars.onlineaars.online However, the two types of ProRS enzymes have evolved to recognize additional, distinct elements in the acceptor stem of the tRNA.

Bacterial ProRS (P-type): Strongly relies on recognizing bases G72 and A73 in the acceptor stem of the bacterial tRNA^Pro. oup.comaars.online

Archaeal/Eukaryotic ProRS (E-type): Recognition of the acceptor stem is less stringent. In archaea, bases C72 and A73 play a minor role, while in eukaryotes, the corresponding C72 and C73 bases contribute little to recognition. oup.com

This differential recognition ensures that the synthetases act on their correct tRNA substrates within the same organism. oup.com For example, human and E. coli ProRSs are specific for their own tRNAs and cannot cross-acylate. oup.com

Furthermore, to maintain fidelity, some bacterial ProRSs possess an editing domain, also known as an insertion (INS) domain. aars.onlinenih.gov This domain hydrolyzes incorrectly charged Ala-tRNA^Pro, preventing the misincorporation of alanine at proline codons. aars.onlinenih.gov

ProRS Type Organism Type Primary tRNA^Pro Recognition Elements Editing Domain
P-type (Bacterial-like) BacteriaAnticodon (G35, G36) and Acceptor Stem (G72, A73). oup.comaars.onlinePresent in most (INS domain) to remove mischarged Alanine. aars.onlinenih.gov
E-type (Archaeal-like) Archaea, EukaryotesPrimarily Anticodon (G35, G36); minor role for Acceptor Stem (C72/A73 in Archaea, C72/C73 in Eukaryotes). oup.comaars.onlineGenerally absent. aars.online

Broader Context of Protein Interactions

Proline-rich motifs, including sequences like this compound, are fundamental to a vast network of protein-protein interactions (PPIs) that govern nearly all cellular activities. ontosight.aimdpi.com These interactions are essential for processes ranging from signal transduction and gene regulation to the assembly of large macromolecular complexes. mdpi.com

The structural basis for these interactions often involves the recognition of proline-rich sequences by specific protein-binding modules. ontosight.ai Prominent among these are:

SH3 (Src Homology 3) Domains: These domains commonly recognize and bind to PXXP (Pro-X-X-Pro) motifs, where X is any amino acid. ontosight.ai

WW Domains: These domains bind to various proline-containing motifs, including PPxY (where Y is tyrosine) and PPLP motifs. eu.org

EVH1 (Ena/VASP Homology 1) Domains: These also recognize proline-rich sequences. royalsocietypublishing.org

The binding affinity of these interactions is often in the micromolar range, which allows for transient and reversible connections suitable for dynamic signaling pathways. royalsocietypublishing.org The conformation of proline-rich sequences into a polyproline type II (PPII) helix provides a unique and recognizable scaffold for these domains to bind. ontosight.ai The dysregulation of these proline-mediated PPIs is linked to numerous diseases, including cancer and neurodegenerative disorders, making them significant targets for therapeutic intervention. ontosight.aimdpi.com

Advanced Research Methodologies for Prolyl Prolyl Proline Investigation

Synthetic Methodologies for Proline-Containing Peptides

The synthesis of proline-rich peptides, including the Pro-Pro-Pro motif, presents unique challenges due to the steric hindrance of the prolyl residues and the potential for undesired side reactions. Advanced synthetic strategies have been developed to overcome these hurdles and enable the efficient construction of these complex molecules.

For oligo-proline synthesis, a di- or tri-proline fragment can be prepared and then iteratively coupled to a growing peptide chain on a resin. The use of photolabile resins has been explored in convergent strategies, allowing for the cleavage of protected peptide fragments from the solid support under mild conditions, which can then be used in subsequent fragment condensations in solution. nih.gov A key consideration in synthesizing proline-containing peptides is the prevention of aspartimide formation if aspartic acid is also present in the sequence. nih.gov The choice of protecting groups and coupling reagents is critical to ensure efficient and clean ligation of the proline-rich fragments.

Table 1: Comparison of Linear vs. Convergent SPPS for Oligo-Proline Synthesis

FeatureLinear Solid-Phase SynthesisConvergent Solid-Phase Synthesis
Strategy Stepwise addition of single amino acids from C-terminus to N-terminus.Synthesis of protected peptide fragments, followed by their coupling. google.com
Purity Accumulation of deletion and side-product sequences can be significant.Intermediate fragments can be purified, leading to a purer final product. nih.gov
Yield Overall yield decreases with each coupling and deprotection cycle.Can result in higher overall yields for long or complex peptides.
Solubility Growing peptide chain can aggregate on the solid support.Pre-synthesized fragments often have better solubility properties.
Application Suitable for shorter, less complex peptides.Advantageous for long peptides, repeating sequences, and complex targets. google.com

To investigate the specific conformational roles of the this compound sequence, researchers design and synthesize peptide mimetics where one or more proline residues are replaced by analogs. researchgate.net These mimetics introduce specific structural constraints or modifications that help to dissect the relationship between the peptide's conformation and its biological activity. The design of these molecules often aims to stabilize a particular conformation, such as a specific cis or trans isomer of the prolyl-peptide bond or a defined secondary structure like the polyproline II (PPII) helix. researchgate.net

The synthesis of these mimetics can be complex, often involving multi-step solution-phase chemistry to create the non-natural proline analog before its incorporation into a peptide sequence using SPPS. researchgate.net A notable approach is "proline editing," where a standard peptide is synthesized with hydroxyproline (B1673980), and the hydroxyl group is then chemically modified on the solid phase to create a variety of 4-substituted proline derivatives. researchgate.net This allows for the systematic study of how different substituents at the 4-position of the proline ring influence the peptide's conformation. researchgate.net

Examples of proline mimetics include:

Ring-substituted prolines : Alkyl or aromatic groups can be added to the proline ring to sterically influence the cis/trans equilibrium.

Heteroatom-containing prolines : Replacing a carbon in the proline ring with an oxygen or sulfur can alter the ring pucker and electronic properties.

Bicyclic and constrained analogs : These are designed to lock the peptide backbone into a specific dihedral angle, mimicking a particular turn or helical structure. researchgate.netresearchgate.net

Convergent Solid-Phase Synthesis Strategies for Oligo-Proline and Repeating Peptides

Spectroscopic Characterization Techniques

A variety of spectroscopic techniques are indispensable for elucidating the three-dimensional structure and dynamic behavior of this compound in solution. Each method provides unique insights into the conformational landscape of this tripeptide.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for studying the conformation of this compound at an atomic level. imrpress.com A key feature of proline-containing peptides is the slow isomerization between the cis and trans conformations of the X-Pro peptide bond, which is slow on the NMR timescale. imrpress.com This results in two distinct sets of signals for the residues adjacent to the proline, allowing for the quantification of the cis and trans populations. ucl.ac.uk

Table 2: Key NMR Parameters for this compound Conformational Analysis

NMR ExperimentInformation ObtainedRelevance to this compound
1D ¹H NMR Initial assessment of sample purity and conformational heterogeneity.Observation of multiple sets of peaks indicates the presence of cis and trans isomers. imrpress.com
2D NOESY/ROESY Through-space proton-proton distances (< 5 Å).Distinguishes between cis and trans peptide bonds based on specific Hα-Hδ and Hα-Hα distances. imrpress.comnih.gov
2D COSY/TOCSY Through-bond scalar couplings, used for residue assignment.Assigns protons within each proline residue and its neighbors for both isomers.
¹³C NMR Chemical shifts of Cβ and Cγ are sensitive to the cis/trans isomerism.Provides complementary information to ¹H NMR for quantifying isomer populations.
Heteronuclear NMR (¹⁵N, ¹⁹F) Analysis of backbone dynamics and specific conformational states.¹⁹F NMR of fluorinated proline mimetics reports on ring pucker and local environment. chemrxiv.org

Circular Dichroism (CD) spectroscopy is a rapid and sensitive technique for assessing the secondary structure of peptides in solution. nih.gov The this compound sequence has a strong propensity to adopt a polyproline II (PPII) helix, a left-handed helix characterized by all-trans peptide bonds. nih.govresearchgate.net The PPII conformation gives rise to a distinctive CD spectrum.

The characteristic CD spectrum for a PPII helix includes a strong negative band between 202 nm and 206 nm and a weak positive band between 225 nm and 229 nm. nih.govresearchgate.net The presence and intensity of these bands can confirm the adoption of a PPII-like structure by the this compound tripeptide in aqueous solution. researchgate.net Deviations from this signature can indicate the presence of other conformations, such as a disordered state or the influence of cis peptide bonds, which disrupt the regular helical structure. nih.govnih.gov

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides information about the vibrational modes of the peptide backbone and side chains. asianpubs.org These techniques are sensitive to the peptide's conformation and hydrogen bonding interactions. researchgate.net For this compound, the amide I band (primarily C=O stretching) in the IR spectrum is of particular interest. The frequency of the amide I band is sensitive to the secondary structure and the cis/trans isomerization of the peptide bond. nih.gov

Studies on proline-containing model compounds have shown that the amide I vibrational frequencies differ between the cis and trans isomers. nih.gov Furthermore, the formation of specific structures, such as the PPII helix, results in characteristic vibrational frequencies. researchgate.net By analyzing the position and shape of the amide bands, researchers can gain insight into the conformational ensemble of this compound and how it is influenced by its environment, such as the solvent or binding to other molecules. asianpubs.orgtandfonline.com

Vibrational Spectroscopy (Infrared and Raman) for Molecular Interactions

Computational Chemistry and Structural Modeling Approaches

Computational methods have become indispensable in modern chemical and biological research, offering atomic-level insights that complement experimental data. For a conformationally complex molecule like this compound, these approaches are crucial for exploring its potential energy landscape, understanding its electronic properties, and predicting its interactions with other molecules.

Molecular mechanics (MM) and molecular dynamics (MD) simulations are cornerstones of computational peptide research. youtube.comnih.gov MD simulations, in particular, provide a dynamic view of molecular behavior over time by solving Newton's equations of motion for the atoms in the system. youtube.comnih.gov This allows for the exploration of the conformational space available to this compound, identifying stable and transient structures, and understanding the transitions between them. nih.govbiorxiv.org

These simulations rely on a force field, a set of parameters that define the potential energy of the system as a function of its atomic coordinates. youtube.com For peptides, force fields like CHARMM and AMBER are commonly used. Through MD simulations, researchers can assess the stability of different this compound conformations, such as the all-trans polyproline II (PPII) helix, by monitoring structural parameters like dihedral angles and hydrogen bonding patterns over time. nih.govnih.gov The simulations can also reveal the influence of the solvent environment on conformational preferences, which is critical for mimicking physiological conditions. youtube.com

Recent advancements in simulation techniques and computational power allow for longer and more accurate simulations, providing a more comprehensive picture of the conformational ensemble of peptides like this compound. nih.govmdpi.com These methods are essential for interpreting experimental data and for generating structural hypotheses that can be tested in the lab.

Quantum chemical (QC) calculations, such as those based on Density Functional Theory (DFT), provide a more fundamental description of a molecule's electronic structure compared to the classical approach of molecular mechanics. austinpublishinggroup.commolpro.net DFT methods are used to calculate the electron density of a system to determine its energy and other properties. austinpublishinggroup.com For this compound, QC calculations are invaluable for understanding the nature of intramolecular and intermolecular interactions, such as hydrogen bonds and CH···π interactions, which play a critical role in stabilizing specific conformations. austinpublishinggroup.comresearchgate.net

These calculations can provide accurate geometries and relative energies of different conformers, helping to elucidate the factors that govern the peptide's structural preferences. researchgate.net For instance, DFT can be used to study the electronic effects on the stability of different proline ring puckering states and the rotational barriers of the peptide bonds. austinpublishinggroup.com Furthermore, QC methods are essential for accurately predicting spectroscopic properties, such as the VCD spectra discussed earlier, which depend heavily on the electronic distribution within the molecule. nih.gov Hybrid methods that combine QC with molecular mechanics (QM/MM) can be employed to study this compound in a larger, more complex environment, such as in the presence of a binding partner, by treating the most critical region with high-level QC theory and the remainder of the system with more computationally efficient MM methods. nih.gov

Several computational tools and web servers have been developed for this purpose. nih.govnih.gov These tools often utilize knowledge-based approaches, drawing information from databases of known protein structures (like the Protein Data Bank or PDB) to predict the likely conformations of peptide fragments. nih.gov For proline-containing peptides, specific algorithms have been developed to predict the cis or trans conformation of the Xaa-Pro peptide bond, which is a key determinant of the local backbone structure. nih.govnih.gov These predictions can be based on sequence information alone or can be enhanced by incorporating experimental data, such as NMR chemical shifts. nih.govnih.gov

Predictive models are also used to study how this compound might interact with other molecules, such as proteins or nucleic acids. researchgate.net By modeling these interactions, researchers can gain insights into the molecular basis of biological processes involving proline-rich sequences and can even guide the design of new peptides with specific binding properties.

In silico analysis allows for the detailed investigation of specific non-covalent interactions that are often difficult to probe experimentally but are critical for molecular recognition and self-assembly. acs.orgacs.org In the context of this compound and other proline-containing peptides, CH···π interactions are of particular interest. chemrxiv.orgnih.gov These interactions involve a weak hydrogen bond between a "soft" acidic C-H group and the electron-rich π-system of an aromatic ring.

To understand the function of this compound within a larger biological context, it is often necessary to study its interactions with proteins. Computational tools designed for protein interaction analysis and the interpretation of cross-linking data are invaluable for this purpose. nih.govoup.comresearchgate.net Chemical cross-linking coupled with mass spectrometry (XL-MS) is a powerful technique for identifying protein-protein interactions and for providing distance constraints that can be used to model the three-dimensional structure of protein complexes. nih.govacs.orgacs.org

Software suites like Pro-CrossLink have been developed to facilitate the analysis of XL-MS data. nih.govacs.orgacs.org These tools help to identify cross-linked peptide pairs from complex mass spectra, providing crucial information about which residues are in close proximity in the folded protein or protein complex. nih.govacs.orgacs.org For a peptide like this compound, if it were part of a larger protein or a peptide ligand, these methods could help to map its binding site and orientation within a protein complex.

Other computational tools, such as ProXL and PPIAT, provide platforms for the visualization and analysis of cross-linking data in the context of protein structures and interaction networks. nih.govresearchgate.netproxl-ms.org These tools allow researchers to integrate data from various sources to build comprehensive models of protein interactions, providing insights into the biological roles of proline-rich sequences like this compound.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.